2-(Cyclohexylmethyl)-3-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylmethyl)-3-hydroxybenzaldehyde is an organic compound with a unique structure that combines a cyclohexylmethyl group and a hydroxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-3-hydroxybenzaldehyde typically involves the reaction of cyclohexylmethyl bromide with 3-hydroxybenzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethyl)-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-(Cyclohexylmethyl)-3-hydroxybenzoic acid.
Reduction: Formation of 2-(Cyclohexylmethyl)-3-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Cyclohexylmethyl)-3-hydroxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethyl)-3-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions with biomolecules, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexylmethyl)-4-hydroxybenzaldehyde
- 2-(Cyclohexylmethyl)-3-methoxybenzaldehyde
- 2-(Cyclohexylmethyl)-3-hydroxybenzoic acid
Uniqueness
2-(Cyclohexylmethyl)-3-hydroxybenzaldehyde is unique due to the specific positioning of the hydroxy and aldehyde groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H18O2 |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)-3-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H18O2/c15-10-12-7-4-8-14(16)13(12)9-11-5-2-1-3-6-11/h4,7-8,10-11,16H,1-3,5-6,9H2 |
InChI Key |
RICDFSIZSMFJGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=C(C=CC=C2O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.